molecular formula C26H20N4O4 B3202631 N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1021211-91-5

N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B3202631
CAS No.: 1021211-91-5
M. Wt: 452.5 g/mol
InChI Key: DVGVIPQCALLQNV-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a benzodioxol group and a benzyl-substituted acetamide side chain. The benzodioxol moiety (a methylenedioxy bridge) enhances metabolic stability, while the pyrimidoindole core may facilitate interactions with nucleic acids or enzyme active sites .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4/c31-23(28-18-10-11-21-22(12-18)34-16-33-21)14-30-20-9-5-4-8-19(20)24-25(30)26(32)29(15-27-24)13-17-6-2-1-3-7-17/h1-12,15H,13-14,16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGVIPQCALLQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrimidoindole Core: This involves the condensation of an appropriate indole derivative with a pyrimidine precursor. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as cesium carbonate.

    Coupling of the Benzodioxole and Pyrimidoindole Units: The final step involves the coupling of the benzodioxole moiety with the pyrimidoindole core through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the benzodioxole moiety.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its anticancer properties, particularly its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By binding to the tubulin protein, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidoindole or Indole Cores

N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (ECHEMI-536707-48-9)
  • Key Differences :
    • Replaces the benzyl group with a 4-methoxyphenyl substituent on the pyrimidoindole core.
    • Contains a sulfanyl (thioether) linkage instead of an oxygen-based acetamide bridge.
  • The sulfanyl group could enable disulfide bond formation or interaction with cysteine residues in target proteins .
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide (ECHEMI-537667-95-1)
  • Key Differences :
    • Substitutes the benzodioxol group with a dihydrobenzodioxin ring, reducing aromaticity.
    • Features a methyl group on the pyrimidoindole core instead of benzyl.
  • The smaller methyl group could reduce steric hindrance, enhancing binding to compact active sites .

Indole-Based Acetamide Derivatives ()

Compounds 10j , 10k , 10l , and 10m share an indole core with chloro, fluoro, nitro, or pyridinyl substituents:

Compound Substituents Melting Point (°C) Yield (%) Notable Features
10j 3-Chloro-4-fluorophenyl 192–194 8 Halogenated substituents for enhanced lipophilicity
10k Naphthalen-1-yl 175–176 6 Bulky naphthyl group for π-π stacking
10l 4-Nitrophenyl 190–191 14 Strong electron-withdrawing nitro group
10m Pyridin-2-yl 153–154 17 Nitrogen-rich pyridine for H-bonding
  • The benzyl group in the target compound provides moderate steric bulk compared to 10k’s naphthyl group, balancing lipophilicity and solubility .

Oxadiazole-Thiol Acetamides ()

Compounds 8a-w feature a 1,3,4-oxadiazole-thiol linked to an indol-3-ylmethyl group and substituted acetamides:

  • Key Differences :
    • Oxadiazole-thiol replaces the pyrimidoindole core, introducing a sulfur atom for redox activity.
    • Substituents on the acetamide include aryl groups (e.g., phenyl, nitrophenyl).
  • Implications: The oxadiazole ring may confer metabolic resistance compared to pyrimidoindole. Thiol groups could enable covalent binding to target proteins, differing from the non-covalent interactions of the target compound .

Thiazole-5-Acetate Derivatives ()

Methyl 5-(2-Amino-1H-benzimidazol-2-yl)acetonitrile (4a):

  • Key Differences :
    • Benzimidazole core instead of pyrimidoindole.
    • Nitrile and ester functional groups alter reactivity.
  • Implications :
    • The nitrile group may act as a hydrogen bond acceptor, while the ester enhances hydrolytic instability compared to the target compound’s acetamide .

Data Table: Comparative Analysis of Selected Compounds

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Potential Activity
Target Compound Pyrimidoindole Benzyl, Benzodioxol Not reported Not reported Anticancer (hypothesized)
ECHEMI-536707-48-9 Pyrimidoindole 4-Methoxyphenyl, Sulfanyl Not reported Not reported Kinase inhibition
10j () Indole 3-Chloro-4-fluorophenyl 192–194 8 Anticancer
8a-w () Oxadiazole-thiol Varied aryl groups Not reported High Antimicrobial, Anticancer
4a () Thiazole Benzimidazole, Nitrile 119–120 93 Intermediate for drug synthesis

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features multiple functional groups that contribute to its biological activity. The IUPAC name is N-(1,3-benzodioxol-5-yl)-2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide. Its molecular formula is C23H19N3O4S2C_{23}H_{19}N_{3}O_{4}S_{2}, with a molecular weight of 465.5 g/mol.

Synthetic Routes

The synthesis typically involves multi-step organic reactions starting from benzodioxole and oxadiazole intermediates. Key reagents include various acids and bases to facilitate bond formation under controlled conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

Study Cell Line IC50 (µM) Mechanism
Study 1MV4-110.3Inhibition of MEK1/2 kinases leading to reduced ERK phosphorylation
Study 2MOLM131.2G0/G1 cell cycle arrest observed in treated cells

These studies demonstrate the compound's ability to inhibit cell proliferation in leukemia cell lines through specific kinase inhibition.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies have indicated effective inhibition against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

These findings suggest that the compound may interfere with bacterial growth by targeting essential metabolic pathways.

The exact mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. It is hypothesized to modulate cellular signaling pathways and inhibit critical processes necessary for cell survival and proliferation.

Case Studies

Case Study 1: Anticancer Efficacy in Vivo
A study conducted on xenograft models demonstrated that oral administration of the compound resulted in significant tumor growth inhibition at doses as low as 10 mg/kg. The treatment led to a marked decrease in tumor size compared to control groups.

Case Study 2: Safety Profile Assessment
Toxicological assessments indicated that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects observed in vital organs during histopathological examinations.

Q & A

Q. What are the key synthetic strategies for this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, starting with the formation of the pyrimido[5,4-b]indole core via cyclization, followed by functionalization with benzyl and benzodioxol groups. Critical intermediates are characterized using 1^1H-NMR , 13^{13}C-NMR , and HRMS to confirm structural integrity. Reaction progress is monitored via TLC and HPLC to ensure purity and yield .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : Resolves substituent positioning (e.g., benzyl group on the pyrimidoindole core) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .
  • HPLC : Quantifies purity (>95% typical for bioactive studies) .
  • X-ray crystallography (if applicable): Resolves stereochemical ambiguities .

Q. What preliminary biological screening methods are recommended for this compound?

Initial screening includes:

  • Anticancer assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HeLa) .
  • Antimicrobial testing : Broth microdilution for MIC determination .
  • Enzyme inhibition studies : Fluorescence-based assays for kinases or apoptosis regulators (e.g., Bcl-2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the pyrimido[5,4-b]indole core?

  • Temperature control : Cyclization steps often require 80–110°C under reflux .
  • Catalyst selection : Lewis acids (e.g., ZnCl2_2) improve cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Stepwise purification : Column chromatography isolates intermediates, reducing side-product interference .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Orthogonal assays : Cross-validate anticancer activity using both cell viability (MTT) and apoptosis markers (Annexin V) .
  • Purity reassessment : Contradictions may arise from impurities; reanalyze via HPLC-MS .
  • Target engagement studies : Use SPR (surface plasmon resonance) to confirm direct binding to proposed targets (e.g., Bcl-2) .

Q. How do solvent polarity and pH affect the stability of the acetamide moiety during in vitro studies?

  • Stability assays : Monitor degradation via HPLC under varying pH (4–9) and solvent systems (e.g., PBS vs. DMSO).
  • Acetamide hydrolysis : Basic conditions (pH >8) may cleave the acetamide group, requiring buffered solutions at neutral pH .

Q. What computational approaches support structure-activity relationship (SAR) studies for analogs?

  • Docking simulations : Map interactions with targets (e.g., Bcl-2) using AutoDock or Schrödinger .
  • QSAR modeling : Correlate substituent electronegativity (e.g., benzodioxol vs. chlorophenyl) with bioactivity .
  • ADMET prediction : SwissADME assesses pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

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